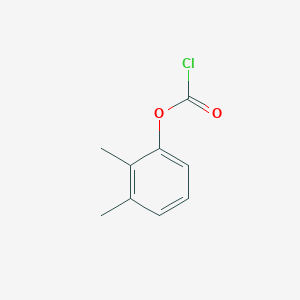
3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid” is a chemical compound with the formula C9H8ClFO3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Synthesis Analysis
The synthesis of fluorinated compounds like “this compound” is a complex process. The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . High yield methods for the preparation of substituted 3-fluoropyridines have been applied in the synthesis of compounds possessing herbicidal activity .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H8ClFO3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its benzoic acid moiety can be modified to create esters or amides, which are common functional groups in drug molecules. The presence of fluorine could be beneficial in increasing the metabolic stability of potential pharmaceuticals .
Agriculture
As an intermediate in the synthesis of agricultural chemicals, 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid may contribute to the development of new herbicides or pesticides. Its halogenated structure could be crucial for creating compounds that target specific enzymes or receptors in pests .
Material Science
In material science, this compound’s unique structure could be utilized in the synthesis of novel polymers or coatings. The phenylmethoxy group might interact with other components to alter the physical properties of materials, such as thermal stability or solubility .
Environmental Science
Environmental science could benefit from the use of this compound in the study of degradation products of industrial chemicals. It could serve as a model compound to understand the environmental fate of fluorinated aromatic compounds and their potential impact on ecosystems .
Analytical Chemistry
This compound: could be used as a standard in chromatographic methods to calibrate instruments for detecting similar structured compounds in mixtures. Its distinct chemical properties would make it an ideal reference material .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially those involving halogen bonds. It could help in understanding the role of fluorine in biological systems and in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, the compound could be investigated for its potential as a prodrug, where the phenylmethoxy group might be cleaved enzymatically to release an active drug within the body. This approach could be used to improve the bioavailability of certain drugs .
Chemical Engineering
From a chemical engineering perspective, this compound could be important in process optimization studies. Its synthesis and purification processes could be refined to improve yield and reduce waste, which is vital for large-scale production .
Safety and Hazards
“3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-chloro-5-fluoro-4-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTIYWKLFDVSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)







![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)




![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)